Unii-pyz33ylr8A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

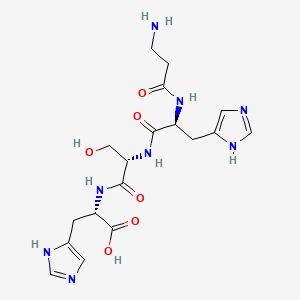

THR-18 is an 18-mer peptide derived from the sequence of human plasminogen activator inhibitor 1 (PAI-1), having the ability to bind to a site of tissue plasminogen activator (tPA) distal to its catalytic site and uncouple the beneficial clot-dissolving properties of tPA from its deleterious non-fibrinolytic effects.

科学的研究の応用

Application in Antinociception and Neurotransmitter Inhibition

Research has explored the use of Unii-pyz33ylr8A, identified as AM336, in the field of antinociception. AM336 is a novel peptidic N-type calcium channel blocker derived from the venom of the cone snail, Conus catus. It has demonstrated potent antinociceptive effects in rats and inhibits the release of pro-nociceptive neurotransmitters like substance P and glutamate in the central nervous system (Smith et al., 2002).

Role in Multidrug Resistance Reversal

Unii-pyz33ylr8A has been studied in the context of reversing multidrug resistance (MDR) in cancer therapy. SDZ PSC 833, a derivative of Unii-pyz33ylr8A, is notable for its reversal effect on MDR by modulating the MDR1 gene product, P-glycoprotein, demonstrating potential as a treatment adjunct in cancer therapy (Watanabe et al., 1995).

Influence on Gene Therapy

In gene therapy for cervical cancer, Unii-pyz33ylr8A's derivative, p21(WAF1/SDII/CIP1) gene (p21), has shown promising results. It has the ability to arrest cell growth and induce apoptosis in cancer cells, suggesting its potential role in treating cervical cancers (Tsao et al., 1999).

Impact on Xenobiotic Metabolism

Unii-pyz33ylr8A has implications in xenobiotic metabolism. The nuclear pregnane X receptor (PXR; NR1I2), which Unii-pyz33ylr8A influences, plays a crucial role in the body's defense against toxic substances. It modulates the expression of genes involved in drug metabolism, affecting the pharmacokinetics of various drugs, and is activated by various chemicals including some derivatives of Unii-pyz33ylr8A (Kliewer et al., 2002).

Application in Drug Delivery and Cancer Therapy

A probiotic-based delivery system for p8 protein, derived from Unii-pyz33ylr8A, has been developed as an anti-colorectal cancer drug. This approach focuses on targeting tumor cells while minimizing side effects, a significant advancement in cancer therapy (An et al., 2021).

Usage in Cellular Therapy for Acute Myeloid Leukemia

Unii-pyz33ylr8A is involved in developing novel therapies for acute myeloid leukemia (AML). For example, targeting CD33-positive AML cells using antibody-drug conjugates derived from Unii-pyz33ylr8A shows promise in improving treatment outcomes (Stein et al., 2015).

特性

CAS番号 |

1383452-03-6 |

|---|---|

製品名 |

Unii-pyz33ylr8A |

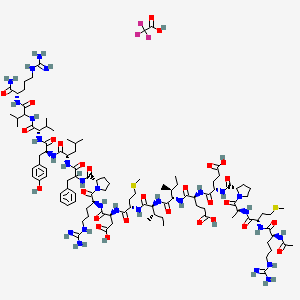

分子式 |

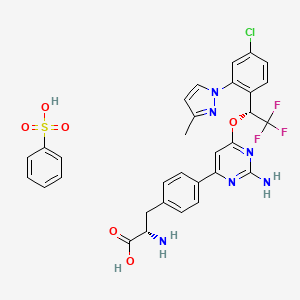

C105H167F3N28O28S2 |

分子量 |

2390.7742 |

IUPAC名 |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamido-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H166N28O26S2.C2HF3O2/c1-15-56(9)81(129-98(155)82(57(10)16-2)128-88(145)66(37-39-77(136)137)117-86(143)65(36-38-76(134)135)119-93(150)74-30-23-45-130(74)99(156)58(11)114-84(141)67(40-47-158-13)118-85(142)64(115-59(12)132)28-21-43-112-102(107)108)97(154)120-68(41-48-159-14)87(144)124-73(52-78(138)139)91(148)121-69(29-22-44-113-103(109)110)100(157)131-46-24-31-75(131)94(151)125-71(50-60-25-18-17-19-26-60)90(147)122-70(49-53(3)4)89(146)123-72(51-61-32-34-62(133)35-33-61)92(149)126-80(55(7)8)96(153)127-79(54(5)6)95(152)116-63(83(104)140)27-20-42-111-101(105)106;3-2(4,5)1(6)7/h17-19,25-26,32-35,53-58,63-75,79-82,133H,15-16,20-24,27-31,36-52H2,1-14H3,(H2,104,140)(H,114,141)(H,115,132)(H,116,152)(H,117,143)(H,118,142)(H,119,150)(H,120,154)(H,121,148)(H,122,147)(H,123,146)(H,124,144)(H,125,151)(H,126,149)(H,127,153)(H,128,145)(H,129,155)(H,134,135)(H,136,137)(H,138,139)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,79?,80-,81-,82-;/m0./s1 |

InChIキー |

UNDAPMUKULIMSY-HGKXDEPLSA-N |

SMILES |

O=C(O)CC[C@H](NC([C@H]1N(C([C@@H](NC([C@@H](NC([C@@H](NC(C)=O)CCCNC(N)=N)=O)CCSC)=O)C)=O)CCC1)=O)C(N[C@@H](CCC(O)=O)C(N[C@@H]([C@@H](C)CC)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@@H](CCCNC(N)=N)C(N2[C@H](C(NC(CC3=CC=CC=C3)C(N[C@@H](CC(C)C)C(N[C@@H](CC4=CC=C(O)C=C4)C(N[C@@H](C(C)C)C(NC(C(C)C)C(N[C@@H](CCCNC(N)=N)C(N)=O)=O)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

THR-18; THR18; THR 18 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。